beta-Alanine

Descripción general

Descripción

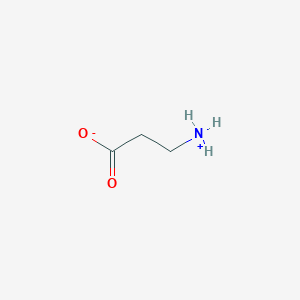

Beta-alanine (3-aminopropanoic acid) is a non-essential β-amino acid, distinct from α-amino acids due to its amino group (-NH₂) being attached to the β-carbon rather than the α-carbon . It serves as a rate-limiting precursor for carnosine (β-alanyl-L-histidine), a dipeptide abundant in skeletal muscle that buffers intracellular pH during high-intensity exercise . Its supplementation increases muscle carnosine content by 64% within 4 weeks and up to 80% after 10 weeks .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La beta-alanina se puede sintetizar a través de varios métodos. Un método común implica la reacción de amoníaco con beta-propiolactona . Otro método es la hidrólisis de beta-aminopropionitrilo . Además, la beta-alanina se puede producir por la degradación de dihidrouracilo y carnosina .

Métodos de producción industrial: La producción industrial de beta-alanina a menudo implica métodos de síntesis química como la reacción de amoníaco con beta-propiolactona . Otro método industrial incluye el uso de beta-aminopropionitrilo como sustrato, donde la hidrólisis de un solo paso del grupo ciano se puede utilizar para sintetizar beta-alanina . Los métodos biológicos, como la fermentación microbiana, también se están explorando debido a sus beneficios ambientales .

Análisis De Reacciones Químicas

Pyrimidine Catabolism

β-Alanine is formed during the degradation of pyrimidines (cytosine and uracil) via dihydrouracil intermediates:

-

Reaction : Dihydrouracil → β-ureidopropionate → β-alanine + NH₃ + CO₂

Polyamine Pathway

In plants and bacteria, β-alanine is synthesized from polyamines (e.g., spermine/spermidine):

-

Step 1 : Polyamine oxidase converts spermine to 3-aminopropanal (3AP).

Propionate Pathway

In certain organisms, propionate serves as a precursor:

-

Step 1 : Propionate → Propionyl-CoA → Acrylyl-CoA (via acyl-CoA dehydrogenase).

-

Step 2 : Hydration to 3-hydroxypropionyl-CoA, hydrolysis to 3-hydroxypropionate, and oxidation to malonate semialdehyde.

Substrate: L-Aspartate

-

Reaction : L-Aspartate → β-Alanine + CO₂ (catalyzed by L-aspartate-α-decarboxylase, ADC).

Key Enzymes :Source Enzyme Activity (U/mg) Optimal pH Temperature (°C) Corynebacterium glutamicum 142.3 6.5 37 Bacillus subtilis 98.7 7.0 40

Substrate: Fumaric Acid

-

Cascade Reaction : Fumaric acid → L-aspartate (via aspartate ammonia-lyase, AspA) → β-alanine (via ADC).

Productivity : 80.4 g/L β-alanine in 5-L bioreactor (95.3% conversion) .

Substrate: Maleic Acid

-

Three-Enzyme System : Maleic acid → Fumaric acid (maleate isomerase) → L-aspartate (AspA) → β-alanine (ADC).

Yield : 92% with immobilized enzymes .

Degradation to Acetic Acid

β-Alanine is metabolized via transamination to malonate semialdehyde, then oxidized to acetic acid:

ADC Enzyme Challenges

-

Inactivation : Pyruvoyl-dependent ADCs undergo irreversible inactivation due to misincorporated protons.

-

Solutions : Site-directed mutagenesis (e.g., E56S in B. subtilis ADC) improves stability by 2.5× .

Whole-Cell Catalysis

-

Strain Engineering : Co-expression of aspA (from E. coli) and panD (from C. glutamicum) in E. coli achieves 300 g/L fumaric acid conversion with no intermediate accumulation .

N-Acetyl-β-Alanine

-

Synthesis : Acetylation of β-alanine enhances solubility and bioavailability.

-

Use : Reduces exercise-induced paresthesia and improves absorption (patent US20120264826A1) .

β-Alanine Betaine

Aplicaciones Científicas De Investigación

Athletic Performance Enhancement

Numerous studies have demonstrated that beta-alanine supplementation can significantly improve performance in high-intensity, short-duration activities. Key findings include:

- Time to Exhaustion : Research shows that this compound supplementation can enhance time to exhaustion (TTE) during exercises lasting 60 to 240 seconds. For instance, Hill et al. (2007) reported a 12% increase in TTE at 110% of maximal power output after four weeks of supplementation, with a further increase of 16% at ten weeks .

- Cycling Performance : In a study involving trained cyclists, supplementation led to improvements in cycling performance and isokinetic force, indicating benefits for both endurance and strength .

- Sport-Specific Benefits : Various sports have shown positive responses to this compound supplementation:

Therapeutic Uses

Beyond athletic performance, this compound may have therapeutic applications:

- Cognitive Function : Preliminary studies suggest potential benefits in cognitive function, particularly under stress conditions, by modulating neurotransmitter levels .

- Chronic Conditions : There is emerging evidence that this compound may support muscle function in individuals with chronic diseases or age-related muscle loss .

Summary of Research Findings

The following table summarizes key research findings on the effects of this compound supplementation across different studies:

| Study | Population | Duration of Supplementation | Key Findings |

|---|---|---|---|

| Hill et al. (2007) | Trained athletes | 4-10 weeks | Increased TTE by 12-16% at high intensity |

| Smith-Ryan et al. (2016) | Female participants | 6 weeks | Significant TTE improvement in graded exercise |

| Stout et al. (2008) | Mixed athletes | 28 days | Improved TTE from baseline |

| Consensus Article (2024) | General population | Variable | Enhanced muscle performance and reduced fatigue |

Mecanismo De Acción

La beta-alanina funciona uniéndose a la histidina tanto en el cerebro como en los músculos para formar carnosina . La carnosina actúa como un tampón, ayudando a regular los niveles de pH en el tejido muscular durante el ejercicio . Esta acción de amortiguación ayuda a retrasar el inicio de la fatiga muscular y mejorar el rendimiento del ejercicio . La beta-alanina también tiene propiedades antioxidantes, que ayudan a proteger las células del daño causado por los radicales libres .

Comparación Con Compuestos Similares

2.1. L-Carnosine

- Role and Mechanism: L-Carnosine is the direct bioactive form of carnosine, providing immediate pH buffering and antioxidant effects . Unlike beta-alanine, carnosine is hydrolyzed in the gut by carnosinase, limiting its oral efficacy unless administered in enteric-coated formulations .

- Supplementation Efficiency: this compound is more effective than carnosine for long-term muscle carnosine loading. A study showed that 4 weeks of this compound (145.6 g total) and isomolar carnosine (364 g total) yielded similar carnosine increases, but this compound requires lower doses due to higher bioavailability .

- Functional Differences: Carnosine directly modulates calcium sensitivity and antioxidant activity, while this compound’s benefits depend on carnosine synthesis .

2.2. L-Histidine

- Synergy with this compound: Carnosine synthesis requires both this compound and L-histidine.

- Comparative Importance : Harris et al. (2006) initially identified this compound as the primary limiting factor, but recent studies suggest histidine availability becomes critical during prolonged supplementation .

2.3. Creatine

- Mechanistic Contrast : Creatine enhances ATP regeneration for short-term (<30 s) explosive efforts, whereas this compound improves performance in sustained high-intensity exercise (60–240 s) by buffering pH .

2.4. Taurine

- Transport Competition: this compound and taurine share the TauT transporter.

2.5. Other β-Amino Acids (e.g., D-Alanine)

- Structural and Functional Differences: this compound’s β-carbon amino group distinguishes it from α-amino acids like D-alanine, altering its metabolic pathways. For example, this compound synthase (PYD3) is specific to pyrimidine catabolism and CoA biosynthesis, unlike other β-amino acids .

Key Research Findings and Data

- Metabolic Pathways: this compound is prioritized toward transamination (via GABA-T and AGXT2 enzymes) and oxidation in humans, reducing its efficiency for carnosine synthesis. Co-administration with transaminase inhibitors increases muscle carnosine loading in mice, but human data are lacking .

- Predictors of Efficacy: Fasted plasma this compound levels correlate with muscle carnosine increases (r = 0.591 in soleus, p = 0.01), suggesting personalized dosing strategies .

Clinical and Practical Considerations

- Dosing Strategies : Split doses (e.g., 1.6 g, 4×/day) minimize paresthesia, a transient side effect caused by high plasma concentrations .

- Combination Therapies: Co-supplementation with histidine (e.g., 1.5–3 g/day) may optimize carnosine synthesis during prolonged this compound use .

- Sport-Specific Benefits : this compound is most effective in sports requiring repeated high-intensity efforts (e.g., swimming, cycling), with a 13.9% increase in ventilatory threshold and 12.6% delay in neuromuscular fatigue observed in women .

Actividad Biológica

Beta-alanine is a non-essential amino acid that plays a significant role in enhancing athletic performance and improving overall muscle function. Its primary biological activity is associated with increasing the levels of carnosine in skeletal muscle, which acts as a buffer against acidification during high-intensity exercise. This article explores the biological activity of this compound, highlighting its ergogenic effects, physiological roles, and implications for health and performance.

Carnosine Synthesis

this compound is a precursor to carnosine, a dipeptide composed of this compound and histidine. Carnosine is stored in skeletal muscles and functions primarily as an intracellular buffer, helping to maintain pH levels during intense physical activity. Research indicates that supplementation with this compound can significantly increase muscle carnosine concentrations by up to 80% over several weeks of consistent intake (4-6 g/day) .

Acid-Base Homeostasis

The increase in carnosine levels enhances the muscle's buffering capacity, allowing for improved performance during high-intensity exercises that last between 60 to 300 seconds. This buffering capacity delays the onset of muscle fatigue by reducing the accumulation of hydrogen ions (H+) that contribute to acidosis .

Ergogenic Effects

Numerous studies have investigated the ergogenic effects of this compound supplementation on various forms of exercise:

- High-Intensity Exercise : this compound has been shown to improve performance in activities such as cycling, swimming, and resistance training. For instance, a study found that participants who supplemented with this compound demonstrated significant improvements in time-to-exhaustion (TTE) during high-intensity cycling tasks .

- Resistance Training : Research also indicates that this compound supplementation can enhance performance in resistance training by allowing athletes to perform more repetitions at higher intensities before fatigue sets in .

Study 1: Sustained-Release this compound Formulation

A recent study examined the effects of a sustained-release formulation of this compound on recreationally trained men. Participants who consumed 15 g/day for 30 days experienced increases in serum triglycerides and LDL cholesterol but no significant differences compared to the placebo group. The study highlighted minor side effects such as paresthesia but noted that these were manageable .

| Parameter | Baseline (Mean ± SD) | Post-Supplementation (Mean ± SD) | p-value |

|---|---|---|---|

| Serum Triglycerides (mg/dL) | 120 ± 15 | 145 ± 20 | <0.05 |

| LDL Cholesterol (mg/dL) | 100 ± 10 | 110 ± 15 | <0.05 |

| Urea Nitrogen (mg/dL) | 15 ± 2 | 18 ± 3 | <0.05 |

Study 2: Performance Enhancement in Athletes

In another study focusing on high-intensity intermittent exercise, athletes who supplemented with this compound showed improved performance metrics compared to those receiving a placebo. The findings support the use of this compound as an effective ergogenic aid for enhancing sports performance .

Physiological Benefits Beyond Performance

Beyond its role in exercise performance, this compound supplementation has been linked to several physiological benefits:

- Neuroprotection : Some studies suggest that this compound may help mitigate stress responses and enhance resilience against conditions such as post-traumatic stress disorder (PTSD) and heat stress by maintaining neurotrophin levels .

- Thermoregulation : Research indicates that this compound supplementation may attenuate inflammatory responses during heat exposure, potentially improving thermoregulatory responses .

Q & A

Q. What is the mechanistic role of beta-alanine in carnosine synthesis, and why is it considered a rate-limiting factor?

Level: Basic

Answer: this compound serves as the primary precursor for carnosine synthesis by combining with L-histidine via the enzyme carnosine synthase . Unlike histidine, this compound is not abundantly available endogenously or through typical dietary sources (e.g., meat provides only ~1.5–2 g/kg), making it the rate-limiting substrate . Studies using isotopic tracing in human skeletal muscle confirm that this compound availability directly correlates with carnosine accumulation rates (e.g., a 6.4% increase in muscle carnosine per gram of this compound supplementation over 4 weeks) .

Q. What methodological best practices should be applied in randomized controlled trials (RCTs) assessing this compound supplementation?

Level: Advanced

Answer: RCTs should adopt double-blind, placebo-controlled designs with parallel or crossover protocols to minimize bias . For example, Stellingwerff et al. (2020) emphasized stratification by dietary habits (e.g., vegetarians vs. omnivores) due to baseline carnosine differences . Statistical models must account for repeated measures (e.g., mixed-model ANOVA for pre/post-intervention comparisons) and include covariates like exercise type/volume .

Q. How can researchers resolve contradictions in studies examining this compound’s cognitive benefits?

Level: Advanced

Answer: Discrepancies arise from variability in dosing (e.g., 3–6 g/day), measurement tools (e.g., MRI vs. spectroscopy for brain carnosine), and participant demographics . To address this, meta-analyses should standardize outcomes (e.g., homocarnosine signal changes) and control for confounders like baseline histidine levels. Recent trials using ¹H-MRS reported a 12–15% increase in hippocampal carnosine post-supplementation, but long-term effects (>12 months) remain unstudied .

Q. What are the primary endogenous synthesis pathways for this compound, and how do they influence supplementation strategies?

Level: Basic

Answer: this compound is endogenously produced via uracil degradation in the liver and via microbial metabolism in the gut, contributing <5% of total bodily requirements . This limited synthesis justifies exogenous supplementation (typically 3–6 g/day) to elevate muscle/brain carnosine. Note: Renal clearance limits bioavailability, necessitating slow-release formulations to avoid paresthesia .

Q. Does this compound supplementation differentially impact brain carnosine levels in vegetarians versus omnivores?

Level: Advanced

Answer: Vegetarians exhibit 20–30% lower baseline brain carnosine due to dietary this compound scarcity. Supplementation trials show a 1.5-fold greater increase in vegetarians’ hippocampal carnosine compared to omnivores, suggesting dietary status modulates supplementation efficacy . However, cognitive outcomes (e.g., memory retention) require further validation using task-fMRI paradigms .

Q. Are there synergistic effects between this compound and other cognitive enhancers (e.g., creatine, nootropics)?

Level: Advanced

Answer: Preliminary rodent studies suggest this compound potentiates creatine’s neuroprotective effects by reducing oxidative stress in hippocampal neurons. Human trials are lacking, but combinatorial approaches could leverage pH buffering (this compound) and ATP regeneration (creatine) mechanisms. Caution is advised due to unknown pharmacokinetic interactions .

Q. What experimental techniques are optimal for quantifying carnosine levels in tissues?

Level: Basic

Answer: Non-invasive ¹H-MRS is preferred for brain carnosine analysis, while muscle biopsies with HPLC provide direct quantification. Recent advances in ultra-high-field MRI (7T) improve spatial resolution for regional brain assessments . For cellular studies, immunofluorescence with anti-carnosine antibodies validates subcellular localization .

Q. How does this compound metabolism differ in malignant versus benign cells, and what are the implications for cancer research?

Level: Advanced

Answer: Single-cell RNA sequencing in hepatocellular carcinoma (HCC) reveals malignant hepatocytes exhibit 2.3-fold higher this compound metabolism scores compared to benign cells, linked to upregulated ABAT (aminobutyrate aminotransferase) expression . This suggests this compound may serve as a metabolic biomarker, though its role in tumorigenesis (pro- or anti-cancer) requires mechanistic exploration.

Q. What is the optimal dosing protocol for this compound to maximize carnosine synthesis without adverse effects?

Level: Advanced

Answer: A split-dose regimen (e.g., 1.6 g 4x/day) using slow-release formulations minimizes paresthesia and achieves a 40–60% increase in muscle carnosine over 4–8 weeks . Pharmacokinetic models indicate saturation occurs at ~6.4 g/day; exceeding this dose does not enhance synthesis but elevates urinary excretion .

Q. How do this compound’s pH buffering and antioxidant roles interact during high-intensity exercise?

Level: Advanced

Answer: Carnosine’s pH buffering (via histidine imidazole groups) dominates during anaerobic exercise, delaying acidosis by 12–15% in trained athletes . Its antioxidant role (quenching ROS via carbonyl scavenging) becomes critical post-exercise, reducing lipid peroxidation by ~20% in murine models. Dual-mechanism studies require simultaneous measurement of intramuscular pH (via ³¹P-MRS) and oxidative markers (e.g., malondialdehyde) .

Propiedades

IUPAC Name |

3-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMIRNVEIXFBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25513-34-2, Array | |

| Record name | β-Alanine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25513-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0030823 | |

| Record name | beta-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, Colourless needles; | |

| Record name | beta-Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | beta-Alanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1408/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

545.0 mg/mL, Soluble in water; Insoluble in ether and acetone, Slightly soluble (in ethanol) | |

| Record name | beta-Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | beta-Alanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1408/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | beta-Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-95-9, 28854-76-4 | |

| Record name | β-Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028854764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Aminopropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P2JDE17B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 °C | |

| Record name | beta-Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.